2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a pyrrolidinyl group, and a methoxyphenyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrrolidinyl Group: This involves the reaction of the benzodioxole derivative with succinic anhydride to form the pyrrolidinyl ring.
Thioester Formation: The pyrrolidinyl derivative is then reacted with a thioester to introduce the thio group.
Acetamide Formation: Finally, the compound is reacted with 2-methoxyaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidinyl ring, potentially forming alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure may be exploited in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes such as kinases or phosphatases, which play crucial roles in cellular signaling pathways. The compound may inhibit or activate these enzymes, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole moiety.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole structure but differs in functional groups.
Uniqueness
What sets 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE apart is its combination of the benzodioxole, pyrrolidinyl, and methoxyphenyl acetamide groups, which may confer unique biological activities and chemical properties not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-26-14-5-3-2-4-13(14)21-18(23)10-29-17-9-19(24)22(20(17)25)12-6-7-15-16(8-12)28-11-27-15/h2-8,17H,9-11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLGVRGIVANBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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